3-(3-Chloro-5-ethoxy-4-propoxyphenyl)prop-2-enoic acid
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Overview
Description
3-(3-Chloro-5-ethoxy-4-propoxyphenyl)prop-2-enoic acid is an organic compound with the molecular formula C14H17ClO4 and a molecular weight of 284.74 g/mol . This compound is characterized by the presence of a chloro, ethoxy, and propoxy substituent on a phenyl ring, which is conjugated to a prop-2-enoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-5-ethoxy-4-propoxyphenyl)prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-5-ethoxy-4-propoxybenzaldehyde and malonic acid.
Condensation Reaction: The benzaldehyde derivative undergoes a condensation reaction with malonic acid in the presence of a base, such as sodium ethoxide, to form the corresponding cinnamic acid derivative.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-5-ethoxy-4-propoxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Chloro-5-ethoxy-4-propoxyphenyl)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-5-ethoxy-4-propoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
3-(3-Chloro-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid: Similar structure but with a hydroxy and methoxy substituent.
3-Chloro-4-hydroxyphenylacetic acid: Contains a chloro and hydroxy substituent on a phenylacetic acid moiety
Uniqueness
3-(3-Chloro-5-ethoxy-4-propoxyphenyl)prop-2-enoic acid is unique due to its specific combination of chloro, ethoxy, and propoxy substituents, which confer distinct chemical and biological properties compared to similar compounds .
Properties
IUPAC Name |
(E)-3-(3-chloro-5-ethoxy-4-propoxyphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClO4/c1-3-7-19-14-11(15)8-10(5-6-13(16)17)9-12(14)18-4-2/h5-6,8-9H,3-4,7H2,1-2H3,(H,16,17)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLWDNBTOCCUAF-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Cl)C=CC(=O)O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1Cl)/C=C/C(=O)O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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